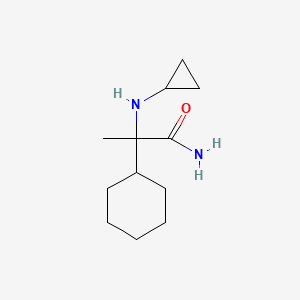

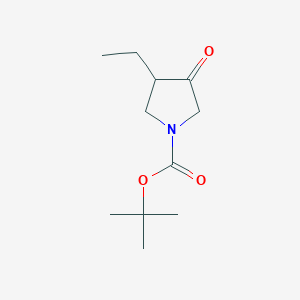

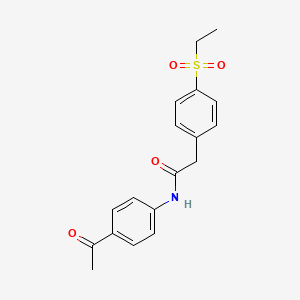

6-ethoxy-1-propyl-3-tosylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethoxy-1-propyl-3-tosylquinolin-4(1H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a quinoline derivative that has shown promising results in studies related to its synthesis, mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Antioxidant Applications in Animal Feed

Ethoxyquin's Role as an Antioxidant : Ethoxyquin (EQ) is primarily recognized for its antioxidant properties, particularly in preventing lipid peroxidation in animal feeds. This application underscores its importance in maintaining the quality and safety of feedstocks by inhibiting oxidative degradation. The compound has been tested extensively for safety and efficacy, although concerns regarding its potential harmful effects have prompted further toxicological evaluations (Blaszczyk et al., 2013).

Biological Effects Beyond Antioxidation

Mitochondrial Respiratory Chain Inhibition : Research on EQ has revealed its ability to inhibit oxygen uptake in renal and hepatic cells, impacting the mitochondrial respiratory chain. This effect demonstrates the compound's influence on cellular metabolism and its potential for broader biological applications beyond antioxidation (Reyes et al., 1995).

Cytotoxicity and Genotoxicity : Studies have investigated EQ's cytotoxic and genotoxic potential, particularly its pro-oxidant activity and ability to cause DNA damage and chromosome aberrations. These findings are crucial for understanding the safety profile of antioxidants used in animal feeds and their implications for food safety (Blaszczyk & Skolimowski, 2015).

Chemical Modification and Efficacy

Development of Analogues : Research into the development of S, Se, and Te analogues of ethoxyquin aims to explore the antioxidant capacity and potential for improved efficacy or reduced toxicity. These efforts highlight the ongoing scientific interest in modifying and enhancing the properties of existing compounds for better performance in their applications (Kumar et al., 2007).

properties

IUPAC Name |

6-ethoxy-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-4-12-22-14-20(27(24,25)17-9-6-15(3)7-10-17)21(23)18-13-16(26-5-2)8-11-19(18)22/h6-11,13-14H,4-5,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMRPPRUTNJDNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethoxy-1-propyl-3-tosylquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2701411.png)

![N-[(2-chlorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2701413.png)

![3-(4-methylbenzyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701415.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2701416.png)

![N-[(3-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2701421.png)

![1-(6-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/no-structure.png)